Balanced Antiviral Potency and Cytotoxicity Profile vs. Analog 10e
In a direct comparison within the same study, 3Clpro-1 (10b) demonstrated an EC50 of 18 nM against EV71, with no apparent cytotoxicity up to 25 µM, yielding a selectivity index (CC50/EC50) exceeding 1389 [1]. Its close structural analog, compound 10e, was more potent in the antiviral assay (EC50 = 7 nM) but was also markedly cytotoxic (CC50 = 5.1 µM), resulting in a significantly lower, less favorable selectivity index of 714 [1]. This indicates that 3Clpro-1 provides a safer therapeutic window for cell-based studies.
| Evidence Dimension | Therapeutic window in cell-based assay (Selectivity Index) |
|---|---|
| Target Compound Data | EC50 = 0.018 ± 0.003 µM, CC50 > 25 µM, SI > 1389 |
| Comparator Or Baseline | Compound 10e: EC50 = 0.007 ± 0.001 µM, CC50 = 5.1 ± 0.7 µM, SI = 714 |
| Quantified Difference | 3Clpro-1 has a >1.9-fold higher selectivity index than 10e, driven by 10e's >4.9-fold higher cytotoxicity. |
| Conditions | Anti-EV71 assay in rhabdomyosarcoma (RD) cells. Cytotoxicity measured in parallel via MTS assay. |
Why This Matters
A high selectivity index is critical for researchers planning long-term or dose-response studies, as it minimizes confounding cytotoxic effects, ensuring that observed antiviral activity is genuine.
- [1] Kuo CJ, Shie JJ, Fang JM, Yen GR, Hsu JT, Liu HG, et al. Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents. Bioorg Med Chem. 2008 Aug;16(15):7388–98. View Source
